1-Methylimidazole-4-acetaldehyde

Description

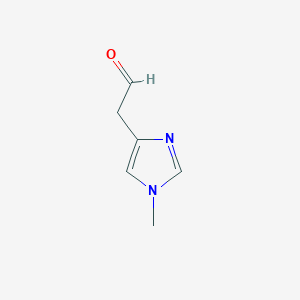

Structure

3D Structure

Properties

IUPAC Name |

2-(1-methylimidazol-4-yl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-8-4-6(2-3-9)7-5-8/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCQHUBANENYTLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00173309 | |

| Record name | 1-Methylimidazol-3-ylacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methylimidazole acetaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004181 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

19639-03-3 | |

| Record name | 1-Methyl-1H-imidazole-4-acetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19639-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methylimidazol-3-ylacetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019639033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylimidazol-3-ylacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylimidazole acetaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004181 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Methylimidazole-4-acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 1-Methylimidazole-4-acetaldehyde (also known as 2-(1-methyl-1H-imidazol-4-yl)acetaldehyde). This compound is a key metabolite in the histidine metabolic pathway and a subject of interest in various research fields, including drug development and metabolic studies. This document consolidates available data on its physicochemical properties, provides detailed theoretical and enzymatic synthetic protocols, and discusses its chemical behavior. All quantitative data are presented in structured tables, and key experimental workflows and metabolic pathways are visualized using diagrams.

Chemical and Physical Properties

This compound is a solid, alpha-CH2-containing aldehyde. It is a known human and mouse metabolite.[1][2][3] Its core chemical and physical properties are summarized in the tables below.

Table 1: General Chemical Properties

| Property | Value | Source |

| Chemical Formula | C₆H₈N₂O | [1][3] |

| Molecular Weight | 124.14 g/mol | [1] |

| IUPAC Name | 2-(1-methylimidazol-4-yl)acetaldehyde | [1] |

| CAS Number | 19639-03-3 | [1][3] |

| Synonyms | Methylimidazoleacetaldehyde, 2-(1-methyl-1H-imidazol-4-yl)acetaldehyde, N-methylimidazole-4-acetaldehyde | [1] |

Table 2: Physicochemical Data

| Property | Value | Source |

| Physical State | Solid | [1] |

| Boiling Point | 311 °C | [3] |

| Density | 1.1 g/cm³ | [3] |

| logP | -0.6 to -0.067 | [1] |

| Topological Polar Surface Area | 34.9 Ų |

Synthesis Protocols

Proposed Synthesis via Oxidation of 1-methyl-4-(2-hydroxyethyl)imidazole

The overall proposed synthetic pathway is a two-step process starting from 4-(2-hydroxyethyl)imidazole, which is first methylated and then oxidized.

Experimental Protocol: Swern Oxidation

The Swern oxidation uses dimethyl sulfoxide (DMSO) activated with oxalyl chloride to oxidize primary alcohols to aldehydes under mild, low-temperature conditions, which minimizes over-oxidation to the carboxylic acid.[4]

Materials:

-

1-methyl-4-(2-hydroxyethyl)imidazole

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and two dropping funnels under an inert atmosphere (Argon or Nitrogen).

-

Add anhydrous DCM to the flask, followed by oxalyl chloride (2.0 equivalents) via a syringe at -78 °C (dry ice/acetone bath).

-

Slowly add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM via a dropping funnel, maintaining the temperature below -60 °C. Stir the mixture for 15 minutes.

-

Slowly add a solution of 1-methyl-4-(2-hydroxyethyl)imidazole (1.0 equivalent) in anhydrous DCM via the second dropping funnel, keeping the temperature below -60 °C. Stir for 30 minutes.

-

Add triethylamine (5.0 equivalents) dropwise, ensuring the temperature remains below -60 °C. After the addition is complete, stir the reaction mixture for another 30 minutes at -78 °C.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

References

An In-depth Technical Guide to the Synthesis of 1-Methylimidazole-4-acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylimidazole-4-acetaldehyde is a key metabolite in the biological degradation of histamine and a valuable synthon in medicinal chemistry. Understanding its synthesis is crucial for researchers in drug development and metabolic studies. This technical guide provides a comprehensive overview of both the biological and chemical synthesis pathways of this compound. It includes detailed descriptions of the enzymatic reactions involved in its biological formation, a proposed chemical synthesis route with generalized experimental protocols, and a compilation of relevant quantitative and spectroscopic data. This document is intended to serve as a foundational resource for professionals engaged in the study and application of this important imidazole derivative.

Biological Synthesis Pathway

In biological systems, this compound is a product of histamine metabolism. The pathway involves two key enzymatic steps:

-

N-methylation of Histamine: The enzyme Histamine-N-methyltransferase (HNMT) catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the imidazole ring of histamine, forming 1-methylhistamine.[1]

-

Oxidative Deamination of 1-Methylhistamine: Subsequently, Monoamine Oxidase B (MAO-B) oxidizes the primary amine of 1-methylhistamine to an aldehyde, yielding this compound.[2] This aldehyde is then further oxidized to 1-methylimidazole-4-acetic acid by aldehyde dehydrogenase (ALDH).[1]

The biological pathway is a critical route for histamine inactivation in mammals and its study is important for understanding allergic and inflammatory responses.

Signaling Pathway Diagram

Caption: Biological synthesis of this compound from histamine.

Quantitative Data on Histamine Metabolism

The following table summarizes key quantitative data related to the enzymatic synthesis of this compound.

| Parameter | Value | Organism/Conditions | Reference |

| HNMT | |||

| Urinary 1-methylhistamine | 10.4 ± 4.5 µg/g creatinine | Healthy individuals | [1] |

| MAO-B | |||

| Urinary 1-methyl-4-imidazoleacetic acid | 2.1-3.0 µmol/mmol creatinine | Healthy individuals | [3] |

Proposed Chemical Synthesis Pathway

Proposed Synthesis Workflow

References

- 1. 1-methylhistamine as a potential biomarker of food histamine intolerance. A pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hmdb.ca [hmdb.ca]

- 3. A quantitative LC/MS method targeting urinary 1-methyl-4-imidazoleacetic acid for safety monitoring of the global histamine turnover in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Methylimidazole-4-acetaldehyde (CAS: 19639-0-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methylimidazole-4-acetaldehyde (CAS number 19639-0-3), a key metabolite in human and murine histidine metabolism. This document consolidates available chemical and physical data, outlines its metabolic pathway, and presents detailed, plausible experimental protocols for its synthesis, purification, and analysis based on established chemical principles for similar compounds. Furthermore, this guide includes predicted spectroscopic data and discusses the potential applications of this compound in research and drug development, particularly as a versatile building block for the synthesis of novel pharmaceutical agents. All quantitative data is presented in structured tables for ease of reference, and key processes are visualized using diagrams.

Chemical and Physical Properties

This compound, also known as 2-(1-methyl-1H-imidazol-4-yl)acetaldehyde, is a solid organic compound with the molecular formula C₆H₈N₂O.[1] It plays a role as a human and mouse metabolite.[1]

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Source |

| CAS Number | 19639-0-3 | [1] |

| Molecular Formula | C₆H₈N₂O | [1] |

| Molecular Weight | 124.14 g/mol | [1] |

| IUPAC Name | 2-(1-methyl-1H-imidazol-4-yl)acetaldehyde | [1] |

| Synonyms | Methylimidazoleacetaldehyde, 1-Methylimidazol-3-ylacetaldehyde | [1] |

| Canonical SMILES | CN1C=C(N=C1)CC=O | [1] |

| InChI Key | GCQHUBANENYTLB-UHFFFAOYSA-N | [1] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Physical State | Solid | [1] |

| logP (experimental) | -0.067 | [1] |

| logP (computed) | -0.6 | [1] |

| Density (computed) | 1.1 g/cm³ | |

| Boiling Point (computed) | 311 °C | |

| Flash Point (computed) | 141.9 °C |

Biological Significance and Metabolic Pathway

This compound is an intermediate in the metabolism of histidine. Specifically, it is formed from the oxidative deamination of 1-methylhistamine by the enzyme amine oxidase [flavin-containing] A. Subsequently, it is converted to methylimidazoleacetic acid by aldehyde dehydrogenase.[2]

Caption: Histidine Metabolism Pathway.

Experimental Protocols

Synthesis of 2-(1-methyl-1H-imidazol-4-yl)acetaldehyde

This proposed method is based on a standard Swern oxidation, a reliable method for converting primary alcohols to aldehydes with minimal over-oxidation.

Workflow for the Synthesis of this compound

Caption: Proposed Synthesis Workflow.

Methodology:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous dichloromethane (DCM). The flask is cooled to -78 °C in a dry ice/acetone bath.

-

Oxalyl Chloride Addition: Oxalyl chloride (1.2 equivalents) is added dropwise to the stirred DCM.

-

DMSO Addition: A solution of dimethyl sulfoxide (DMSO) (2.5 equivalents) in anhydrous DCM is added dropwise, maintaining the temperature below -70 °C. The mixture is stirred for 15 minutes.

-

Alcohol Addition: A solution of 2-(1-methyl-1H-imidazol-4-yl)ethanol (1.0 equivalent) in anhydrous DCM is added dropwise over 20 minutes, ensuring the temperature remains below -70 °C. The reaction is stirred for an additional 30 minutes at -78 °C.

-

Triethylamine Addition: Triethylamine (5.0 equivalents) is added dropwise, and the reaction mixture is stirred for 15 minutes at -78 °C before being allowed to warm to room temperature.

-

Workup: The reaction is quenched with water. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Purification of this compound

A common method for purifying aldehydes is through the formation of a bisulfite adduct, which can then be reversed to yield the pure aldehyde.

Methodology:

-

Adduct Formation: The crude aldehyde is dissolved in a suitable solvent (e.g., ethanol) and treated with a saturated aqueous solution of sodium bisulfite. The mixture is stirred vigorously until a precipitate forms.

-

Isolation of Adduct: The solid bisulfite adduct is collected by filtration and washed with a small amount of cold ethanol and then diethyl ether.

-

Regeneration of Aldehyde: The collected solid is suspended in water, and a saturated solution of sodium bicarbonate or dilute sodium hydroxide is added until the solution is basic. This regenerates the aldehyde.

-

Extraction: The aqueous mixture is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Final Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the purified aldehyde.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of this compound.

Table 3: HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

Spectroscopic Data (Predicted)

Table 4: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 9.75 | t | 1H | -CHO |

| 7.48 | s | 1H | Imidazole C2-H |

| 6.85 | s | 1H | Imidazole C5-H |

| 3.70 | s | 3H | N-CH₃ |

| 3.65 | d | 2H | -CH₂- |

Table 5: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 199.5 | -CHO |

| 138.0 | Imidazole C2 |

| 135.0 | Imidazole C4 |

| 120.0 | Imidazole C5 |

| 45.0 | -CH₂- |

| 33.5 | N-CH₃ |

Table 6: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Possible Fragment |

| 124 | 100 | [M]⁺ |

| 95 | 80 | [M - CHO]⁺ |

| 81 | 60 | [M - CH₂CHO]⁺ |

| 54 | 40 | [C₃H₄N]⁺ |

Table 7: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 2850-2750 | Medium | C-H stretch (aldehyde) |

| 1725 | Strong | C=O stretch (aldehyde) |

| 1580 | Medium | C=N stretch (imidazole ring) |

| 1450 | Medium | C-H bend (aliphatic) |

Applications in Research and Drug Development

While specific applications of this compound in drug development are not extensively documented, its structure suggests significant potential as a versatile building block in medicinal chemistry. The imidazole moiety is a common scaffold in many approved drugs due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties.

Potential Applications:

-

Synthesis of Histamine Receptor Modulators: Given its structural similarity to histamine metabolites, it could serve as a precursor for the synthesis of novel histamine H₃ and H₄ receptor antagonists, which are targets for neurological and inflammatory disorders.

-

Development of Enzyme Inhibitors: The aldehyde functionality can be exploited to design covalent inhibitors of various enzymes, where the aldehyde forms a Schiff base with lysine residues in the active site.

-

Scaffold for Combinatorial Chemistry: this compound can be used as a starting material for the generation of diverse compound libraries through reactions involving the aldehyde group, such as reductive amination, Wittig reactions, and aldol condensations. This allows for the rapid exploration of chemical space in the search for new drug candidates.

-

Precursor for Bioactive Heterocycles: The compound can be used to synthesize more complex heterocyclic systems with potential biological activities. For instance, condensation reactions with various dinucleophiles can lead to the formation of fused imidazole derivatives.

Conclusion

This compound is a valuable chemical entity with a clear role in mammalian metabolism. While detailed experimental data is somewhat limited in the public domain, this guide provides a robust foundation for researchers and drug development professionals. The presented physical and chemical data, along with the proposed experimental protocols and predicted spectroscopic information, offer a starting point for further investigation and utilization of this compound. Its potential as a synthetic intermediate in medicinal chemistry warrants further exploration for the development of novel therapeutics.

References

An In-depth Technical Guide on 1-Methylimidazole-4-acetaldehyde as a Human Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1-Methylimidazole-4-acetaldehyde (IUPAC name: 2-(1-methyl-1H-imidazol-4-yl)acetaldehyde) is an alpha-CH2-containing aldehyde and a key intermediate in the metabolism of histamine.[1][2] In the central nervous system, the primary route of histamine inactivation involves its methylation to 1-methylhistamine (tele-methylhistamine) by histamine N-methyltransferase (HNMT), followed by the oxidation of 1-methylhistamine to this compound by monoamine oxidase B (MAO-B).[3][4] This reactive aldehyde is then rapidly converted to the inactive carboxylic acid, 1-methylimidazole-4-acetic acid, by aldehyde dehydrogenase (ALDH).

The significance of this compound lies in its position as a metabolic chokepoint, particularly in the context of alcohol consumption. The metabolism of ethanol also produces a reactive aldehyde, acetaldehyde, which is a substrate for ALDH enzymes.[5] This creates a competitive environment for ALDH, potentially leading to a transient accumulation of this compound and its associated physiological or pathological consequences. Understanding the kinetics of this interaction and the factors that influence the levels of this compound is crucial for researchers in neuroscience, pharmacology, and drug development.

Metabolic Pathways

The metabolism of this compound is intrinsically linked to the catabolism of histamine. Two primary pathways for histamine degradation exist in humans, with the formation of this compound being central to the pathway predominant in the brain.

Formation of this compound

In the brain, histamine is first methylated by histamine N-methyltransferase (HNMT) to form 1-methylhistamine.[3] Subsequently, 1-methylhistamine undergoes oxidative deamination catalyzed by monoamine oxidase B (MAO-B), an enzyme located on the outer mitochondrial membrane, to yield this compound.[3][6] While diamine oxidase (DAO) is the primary enzyme for histamine degradation in peripheral tissues, it can also metabolize 1-methylhistamine.[2]

Caption: Formation pathway of this compound.

Degradation of this compound and Interaction with Ethanol Metabolism

This compound is detoxified by aldehyde dehydrogenase (ALDH) enzymes, which oxidize it to 1-methylimidazole-4-acetic acid. This step is subject to competitive inhibition by acetaldehyde, the primary metabolite of ethanol, which is also a substrate for ALDH.[5] This competition can lead to a reduced clearance of this compound, potentially causing its accumulation.

Caption: Degradation of 1-M4A and its competition with ethanol metabolism.

Quantitative Data

Quantitative data on the physiological or pathological concentrations of this compound in human tissues and fluids are notably scarce in the published literature. However, kinetic parameters for some of the enzymes involved in its metabolism have been reported. Additionally, concentrations of its metabolic precursor and product have been quantified in various biological samples, providing an indirect measure of the metabolic flux through this pathway.

Enzyme Kinetics

The following table summarizes the available kinetic data for enzymes involved in the metabolism of this compound and its immediate precursor.

| Enzyme | Substrate | Km (µM) | Vmax | Source |

| Cytosolic Aldehyde Dehydrogenase (Human Liver) | N-tele-methylimidazole acetaldehyde | 2.5 | 40% of Vmax for acetaldehyde | [7] |

| Mitochondrial Aldehyde Dehydrogenase (Human Liver) | N-tele-methylimidazole acetaldehyde | - | No detectable activity | [7] |

| Monoamine Oxidase B (Human) | 1-Methylhistamine | Not specified | ~10 times faster than for histamine | [3] |

Concentrations of Related Metabolites

While direct measurements of this compound are lacking, the concentrations of its precursor, 1-methylhistamine, and its downstream metabolite, 1-methylimidazole-4-acetic acid, have been reported in animal models.

| Metabolite | Tissue/Fluid | Species | Concentration | Source |

| 1-Methylhistamine | Brain | Mouse | 1.4-2.2 nmol/g | [1] |

| 1-Methylimidazole-4-acetic acid | Brain | Mouse | 1.7-3.2 nmol/g | [1] |

| 1-Methylimidazole-4-acetic acid | Cerebrum | Rat | 1.2 nmol/g | [1] |

Experimental Protocols

Due to the lack of a standardized, validated protocol for the quantification of this compound in human biological samples, this section provides an adapted protocol based on established methods for the analysis of other aldehydes, such as acetaldehyde, using derivatization followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Proposed Workflow for this compound Quantification

The proposed workflow involves sample preparation, derivatization to a stable product, and subsequent analysis by LC-MS/MS.

Caption: Proposed analytical workflow for 1-M4A quantification.

Adapted Protocol for Quantification of this compound by LC-MS/MS

This protocol is adapted from methods for other short-chain aldehydes and will require optimization and validation for this compound.

4.2.1. Materials and Reagents

-

Biological matrix (e.g., human plasma, CSF)

-

This compound standard

-

Isotopically labeled internal standard (e.g., d4-1-Methylimidazole-4-acetaldehyde)

-

2,4-Dinitrophenylhydrazine (DNPH)

-

Acetonitrile (LC-MS grade)

-

Hexane (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Perchloric acid

-

Sodium acetate

4.2.2. Sample Preparation and Derivatization

-

Sample Collection: Collect biological samples (e.g., blood into EDTA tubes for plasma) and process immediately or store at -80°C to minimize aldehyde degradation.

-

Deproteinization: To 100 µL of sample, add the internal standard. Add 200 µL of ice-cold acetonitrile containing 1% formic acid. Vortex for 30 seconds.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Derivatization: Add 50 µL of 5 mM DNPH in acetonitrile. Vortex and incubate at room temperature for 1 hour in the dark.

-

Extraction: Add 500 µL of hexane, vortex for 1 minute, and centrifuge at 5,000 x g for 5 minutes.

-

Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

4.2.3. LC-MS/MS Analysis

-

LC Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient will need to be developed, for example:

-

0-1 min: 5% B

-

1-8 min: 5-95% B

-

8-10 min: 95% B

-

10-10.1 min: 95-5% B

-

10.1-12 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

-

MRM Transitions: The specific precursor and product ions for the DNPH derivative of this compound and its internal standard will need to be determined by infusion and optimization.

4.2.4. Quantification

-

A calibration curve should be prepared by spiking known concentrations of the this compound standard into the same biological matrix as the samples and processing them through the entire procedure.

-

The concentration of this compound in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Physiological and Pathophysiological Significance

The physiological role of this compound is not well-defined, and it is generally considered a transient intermediate destined for rapid detoxification. However, its potential to accumulate under certain conditions, such as during alcohol consumption, suggests a possible role in pathophysiology.

-

Interaction with Ethanol Metabolism: The competition between this compound and acetaldehyde for ALDH enzymes is a critical point of interaction.[5] During alcohol consumption, elevated acetaldehyde levels can inhibit the clearance of this compound, leading to its accumulation in the brain and other tissues.

-

Potential for Adduct Formation: Like other reactive aldehydes, this compound has the potential to form adducts with proteins and other macromolecules.[8] Such adduct formation can lead to altered protein function and cellular stress, although specific adducts of this compound have not been characterized.

-

Neurological Effects: Given its formation in the brain, any accumulation of this compound could have neurological consequences. The downstream metabolite of the alternative histamine pathway, imidazole acetic acid, is a GABA agonist, but the direct neurological effects of this compound are unknown.[4]

Future Directions

The study of this compound is an emerging area with several key questions remaining to be answered. Future research should focus on:

-

Development of a validated, sensitive analytical method for the routine quantification of this compound in human biological fluids.

-

Determination of the physiological and pathological concentration ranges of this compound in different human populations, including in the context of alcohol consumption.

-

Characterization of the specific human ALDH isozymes responsible for this compound metabolism and their detailed kinetic parameters.

-

Investigation of the potential for this compound to form protein adducts and the downstream cellular consequences.

-

Elucidation of any direct signaling roles of this compound in the central nervous system or other tissues.

Conclusion

This compound is a critical, yet understudied, metabolite in the human brain's histamine degradation pathway. Its chemical reactivity and its metabolic interplay with ethanol position it as a molecule of interest for understanding the broader effects of alcohol on neurotransmitter systems. The significant gaps in our knowledge, particularly the lack of quantitative data in humans, underscore the need for further research in this area. The methodologies and information presented in this guide provide a foundation for researchers to explore the role of this enigmatic metabolite in human health and disease.

References

- 1. Determination of 1-methylimidazole-4-acetic acid in brain tissue from rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methylimidazole acetaldehyde | C6H8N2O | CID 193545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Why Monoamine Oxidase B Preferably Metabolizes N-Methylhistamine over Histamine: Evidence from the Multiscale Simulation of the Rate-Limiting Step - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dynamics of Histamine in the Brain - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Subcellular distribution of aldehyde dehydrogenase activities in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The formation and stability of imidazolidinone adducts from acetaldehyde and model peptides. A kinetic study with implications for protein modification in alcohol abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 1-Methylimidazole-4-acetaldehyde in Histidine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylimidazole-4-acetaldehyde is a critical, yet often overlooked, intermediate in the catabolism of histidine. This technical guide provides an in-depth exploration of its position within the broader context of histidine and histamine metabolism. It details the enzymatic pathways responsible for its formation and degradation, presents available quantitative data on enzyme kinetics, and outlines experimental protocols for its study. This document is intended to serve as a comprehensive resource for researchers in academia and the pharmaceutical industry, providing the foundational knowledge necessary to investigate the physiological and pathological significance of this reactive aldehyde.

Introduction

Histidine, an essential amino acid, is a precursor to the biogenic amine histamine, a potent mediator of numerous physiological processes, including allergic and inflammatory responses, gastric acid secretion, and neurotransmission. The precise regulation of histamine levels is crucial for maintaining homeostasis, and this is achieved through a complex network of synthesis and degradation pathways. A key, yet transient, player in the intracellular degradation of histamine is this compound. This aldehyde is formed following the methylation of histamine and subsequent oxidative deamination. Due to its reactive nature, this compound is rapidly converted to its corresponding carboxylic acid. However, its transient existence belies its potential significance, as aldehydes are known to be capable of forming adducts with proteins and other macromolecules, potentially leading to cellular dysfunction. Understanding the metabolic fate of this compound is therefore essential for a complete picture of histidine and histamine metabolism and may offer insights into disease states associated with aberrant histamine signaling.

The Metabolic Pathway of this compound

The formation of this compound is a key step in one of the two major pathways of histamine degradation. The initial precursor is the amino acid L-histidine, which is converted to histamine via decarboxylation.

From Histidine to Histamine

The synthesis of histamine from L-histidine is catalyzed by the enzyme L-histidine decarboxylase (HDC) , which utilizes pyridoxal-5'-phosphate as a cofactor. This reaction is the sole source of endogenous histamine in mammals.

The Methylation Pathway of Histamine Degradation

Once formed, histamine can be metabolized through two primary routes. The pathway relevant to this compound is the intracellular methylation pathway, which is prominent in the brain and other tissues.[1]

-

Formation of 1-Methylhistamine: The first step is the methylation of histamine at the Nτ-position of the imidazole ring, a reaction catalyzed by histamine N-methyltransferase (HNMT) . This enzyme uses S-adenosyl-L-methionine (SAM) as the methyl group donor, converting it to S-adenosyl-L-homocysteine (SAH). The product of this reaction is 1-methylhistamine (also known as Nτ-methylhistamine).[2][3]

-

Formation of this compound: 1-Methylhistamine is then oxidatively deaminated by monoamine oxidase B (MAO-B) , an enzyme located on the outer mitochondrial membrane.[1] This reaction converts the ethylamine side chain of 1-methylhistamine into an acetaldehyde group, yielding This compound .[1] While MAO-B can also metabolize histamine directly, its in-vitro oxidation of 1-methylhistamine is approximately 10 times faster, indicating a strong preference for the methylated substrate.[1][4]

-

Oxidation to 1-Methylimidazole-4-acetic acid: As a reactive aldehyde, this compound is rapidly detoxified by aldehyde dehydrogenase (ALDH) enzymes.[5] Specifically, cytosolic ALDH has been shown to efficiently catalyze the oxidation of this compound to its corresponding carboxylic acid, 1-methylimidazole-4-acetic acid (also known as methylimidazoleacetic acid or MIAA).[5] This less reactive metabolite is then excreted in the urine.[2]

The entire metabolic cascade from histidine to 1-methylimidazole-4-acetic acid is depicted in the following diagram:

Quantitative Data on Enzyme Kinetics

The efficiency of each enzymatic step in the metabolism of this compound is determined by the kinetic parameters of the involved enzymes. A summary of the available quantitative data is presented below. It is important to note that kinetic parameters can vary depending on the specific enzyme isoform, species, and experimental conditions.

| Enzyme | Substrate | Km (µM) | Vmax | Source Organism | Notes |

| Histamine N-Methyltransferase (HNMT) | Histamine | 4.2 | Not Reported | Human Skin | Substrate inhibition observed at concentrations > 10 µM.[6] |

| Histamine N-Methyltransferase (HNMT) (Thr105 variant) | Histamine | Apparent Km increased 1.3-fold in Ile105 variant | Not Reported | Human (recombinant) | A common polymorphism affects substrate affinity.[7] |

| Monoamine Oxidase B (MAO-B) | 1-Methylhistamine | Not Reported | ~10x faster than for histamine (in-vitro) | Not specified | Direct Km and Vmax values are not readily available.[1][4] |

| Aldehyde Dehydrogenase (ALDH) (cytosolic) | This compound | 2.5 | 40% of that for acetaldehyde | Human Liver | Demonstrates high affinity for this substrate.[5] |

Experimental Protocols

The study of this compound and its metabolic pathway requires robust experimental methods. Below are detailed methodologies for key experiments.

Measurement of Histamine N-Methyltransferase (HNMT) Activity

Principle: HNMT activity is determined by measuring the formation of 1-methylhistamine from histamine.

Method 1: HPLC-Based Assay

-

Reaction Mixture:

-

100 mM potassium phosphate buffer (pH 7.4)

-

10 µM histamine

-

5 µM S-adenosyl-L-methionine (SAM)

-

Enzyme preparation (e.g., tissue homogenate, purified enzyme)

-

-

Procedure:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a quenching solution (e.g., perchloric acid).

-

Centrifuge to pellet precipitated proteins.

-

Analyze the supernatant for 1-methylhistamine content using High-Performance Liquid Chromatography (HPLC) with a suitable detection method (e.g., fluorescence after post-column derivatization with o-phthalaldehyde, or mass spectrometry).

-

-

Quantification: Calculate the amount of 1-methylhistamine produced by comparing the peak area to a standard curve of known concentrations.

Method 2: Radioenzymatic Assay

-

Principle: This method uses radiolabeled SAM ([³H]-SAM) to track the transfer of the methyl group to histamine.

-

Reaction Mixture:

-

Similar to the HPLC-based assay, but with [³H]-SAM.

-

-

Procedure:

-

After incubation, the reaction is stopped, and the radiolabeled product, [³H]-1-methylhistamine, is extracted using an organic solvent.

-

The radioactivity of the organic phase is measured using a scintillation counter.

-

-

Quantification: The amount of product formed is proportional to the measured radioactivity.

Measurement of Monoamine Oxidase B (MAO-B) Activity

Principle: MAO-B activity is assessed by measuring the production of hydrogen peroxide (H₂O₂) or the disappearance of the substrate, 1-methylhistamine.

Method: Fluorometric Assay Kit (Commercial)

-

Components: Commercially available kits (e.g., from Sigma-Aldrich, Abcam) typically provide:

-

MAO-B substrate (e.g., a specific substrate that produces a fluorescent product upon oxidation, or a substrate that generates H₂O₂)

-

A probe that reacts with H₂O₂ to produce a fluorescent signal

-

MAO-B specific inhibitor (to differentiate from MAO-A activity)

-

Assay buffer

-

-

Procedure:

-

Prepare the reaction mixture containing the enzyme source, assay buffer, and the MAO-B substrate.

-

In a parallel reaction, include the MAO-B specific inhibitor to determine the background signal.

-

Incubate at the recommended temperature and time.

-

Measure the fluorescence at the specified excitation and emission wavelengths using a microplate reader.

-

-

Quantification: The MAO-B activity is proportional to the difference in fluorescence between the uninhibited and inhibited reactions.

Measurement of Aldehyde Dehydrogenase (ALDH) Activity

Principle: ALDH activity is determined by monitoring the reduction of NAD⁺ to NADH, which can be measured spectrophotometrically or fluorometrically.

Method: Colorimetric/Fluorometric Assay Kit (Commercial)

-

Components: Commercially available kits (e.g., from Abcam, Cayman Chemical) typically provide:

-

Acetaldehyde (or another ALDH substrate)

-

NAD⁺

-

A probe that reacts with NADH to produce a colored or fluorescent product

-

Assay buffer

-

-

Procedure:

-

Prepare the reaction mixture containing the enzyme source, assay buffer, substrate, and NAD⁺.

-

Incubate at the recommended temperature.

-

Measure the absorbance or fluorescence at the appropriate wavelength at multiple time points.

-

-

Quantification: The rate of increase in absorbance or fluorescence is proportional to the ALDH activity.

A generalized workflow for these enzyme assays is presented below:

Quantification of this compound

Direct quantification of this compound is challenging due to its transient nature and high reactivity. However, its presence can be inferred by measuring its precursor, 1-methylhistamine, and its downstream metabolite, 1-methylimidazole-4-acetic acid.

Method: HPLC-MS/MS

-

Principle: This highly sensitive and specific method allows for the simultaneous quantification of multiple metabolites.

-

Sample Preparation:

-

Extract metabolites from biological samples (e.g., tissue homogenates, cell lysates) using a suitable solvent (e.g., acetonitrile).

-

Centrifuge to remove proteins and debris.

-

The supernatant can be directly injected or further purified using solid-phase extraction (SPE).

-

-

Chromatography:

-

Use a suitable HPLC column (e.g., HILIC for polar compounds) to separate the metabolites.

-

Develop a gradient elution method to achieve optimal separation.

-

-

Mass Spectrometry:

-

Use a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

-

Optimize the precursor-to-product ion transitions for 1-methylhistamine and 1-methylimidazole-4-acetic acid.

-

-

Quantification: Use stable isotope-labeled internal standards for accurate quantification.

Physiological and Pathological Significance

The primary role of the metabolic pathway leading to this compound is the detoxification and inactivation of histamine. By converting histamine to less active metabolites, this pathway helps to terminate histamine signaling.

Potential for Protein Adduct Formation

A critical aspect of aldehyde biochemistry is the potential for these reactive molecules to form adducts with proteins and other macromolecules.[8] Acetaldehyde, a structurally similar compound, is known to react with the amino groups of proteins to form stable and unstable adducts, which can impair protein function.[9][10] It is plausible that this compound could also form such adducts, particularly under conditions of high histamine turnover or impaired ALDH activity. The formation of such adducts could have pathological consequences, although this remains an area for further investigation.

Neurological Implications

In the central nervous system, HNMT is the primary enzyme for histamine inactivation.[1] Therefore, the metabolic pathway involving this compound is crucial for regulating histaminergic neurotransmission. Dysregulation of this pathway could potentially contribute to neurological disorders where histamine signaling is implicated.

Conclusion and Future Directions

This compound is a key intermediate in the metabolic degradation of histamine. While its transient nature has made it a challenging molecule to study directly, its position in a critical biochemical pathway warrants further investigation. Future research should focus on:

-

Determining the kinetic parameters of MAO-B for 1-methylhistamine: This will provide a more complete quantitative understanding of the pathway.

-

Developing methods for the direct detection and quantification of this compound: This would allow for a more accurate assessment of its cellular concentrations.

-

Investigating the potential for this compound to form protein adducts: This could reveal novel mechanisms of cellular damage in conditions of high histamine turnover.

-

Elucidating the role of this metabolic pathway in various disease states: This could identify new therapeutic targets for a range of disorders.

A deeper understanding of the biochemistry of this compound will undoubtedly provide valuable insights into the complex world of histidine and histamine metabolism and its implications for human health and disease.

References

- 1. mdpi.com [mdpi.com]

- 2. Methylimidazole acetaldehyde | C6H8N2O | CID 193545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Structure and function of human histamine N-methyltransferase: critical enzyme in histamine metabolism in airway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Why Monoamine Oxidase B Preferably Metabolizes N-Methylhistamine over Histamine: Evidence from the Multiscale Simulation of the Rate-Limiting Step - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1-Methylimidazole synthesis - chemicalbook [chemicalbook.com]

- 6. The kinetic properties and reaction mechanism of histamine methyltransferase from human skin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Two Polymorphic Forms of Human Histamine Methyltransferase: Structural, Thermal, and Kinetic Comparisons - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The chemistry of acetaldehyde-protein adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The formation and stability of imidazolidinone adducts from acetaldehyde and model peptides. A kinetic study with implications for protein modification in alcohol abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stable acetaldehyde--protein adducts as biomarkers of alcohol exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 1-Methylimidazole-4-acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 1-Methylimidazole-4-acetaldehyde (MIA), a key metabolite in histidine metabolism. Due to the limited availability of direct experimental spectra in publicly accessible literature, this document presents high-quality predicted spectroscopic data alongside detailed, standard experimental protocols for the acquisition of such data. This guide is intended to serve as a valuable resource for researchers in metabolomics, drug discovery, and related fields.

Chemical Identity

| Property | Value | Source |

| IUPAC Name | 2-(1-methyl-1H-imidazol-4-yl)acetaldehyde | PubChem |

| Synonyms | This compound, Methylimidazole acetaldehyde | PubChem[1] |

| Molecular Formula | C₆H₈N₂O | PubChem[1] |

| Molecular Weight | 124.14 g/mol | PubChem[1] |

| CAS Number | 19639-03-3 | ECHEMI[2] |

Spectroscopic Data

Predicted ¹H NMR spectrum (400 MHz, D₂O) for 1-Methylimidazole. The spectrum for this compound would show additional peaks for the acetaldehyde group.

| Chemical Shift (ppm) | Multiplicity | Assignment (for 1-Methylimidazole) |

| 7.69 | s | H5 |

| 7.08 | t | H2 |

| 6.95 | t | H4 |

| 3.64 | s | N-CH₃ |

Note: Data is for the parent compound, 1-methylimidazole. The acetaldehyde moiety in the target molecule would introduce additional signals, specifically a triplet for the aldehyde proton (CHO) around 9-10 ppm and a doublet for the methylene protons (CH₂) adjacent to the imidazole ring.

Predicted ¹³C NMR spectrum (100 MHz, D₂O) for this compound.

| Chemical Shift (ppm) | Assignment |

| 179.1 | C=O |

| 138.2 | C5 |

| 135.9 | C2 |

| 120.4 | C4 |

| 45.2 | CH₂ |

| 33.1 | N-CH₃ |

Predicted GC-MS spectrum (70eV, Positive Ion Mode).

| m/z | Relative Intensity (%) | Putative Fragment |

| 124 | 100 | [M]⁺ |

| 95 | 80 | [M-CHO]⁺ |

| 81 | 60 | [M-C₂H₃O]⁺ |

| 54 | 40 | [C₃H₄N]⁺ |

Note: This is a predicted fragmentation pattern and should be used as a guide for experimental analysis.[3]

While an experimental IR spectrum for this compound is unavailable, characteristic absorption bands can be predicted based on its functional groups. For comparison, the IR spectrum of the parent compound, 1-methylimidazole, shows characteristic peaks for the imidazole ring.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3100 | C-H stretch (aromatic) |

| ~2950 | C-H stretch (aliphatic, N-CH₃) |

| ~1725 | C=O stretch (aldehyde) |

| ~1500-1600 | C=C and C=N stretch (imidazole ring) |

| ~1400 | C-H bend (aliphatic) |

The UV-Vis spectrum of this compound is expected to show absorption maxima related to the π → π* and n → π* transitions of the imidazole ring and the carbonyl group. Imidazole itself has a characteristic absorption peak around 217 nm. The presence of the acetaldehyde group may cause a slight shift in the absorption wavelength.

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound.

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), if required for chemical shift referencing.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-64, depending on sample concentration.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

Data Processing:

-

Apply Fourier transformation to the raw free induction decay (FID) data.

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift axis using the solvent or internal standard signal.

-

Integrate the peaks in the ¹H spectrum and pick peaks in both ¹H and ¹³C spectra.

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

-

If the compound is not sufficiently volatile or thermally stable, derivatization (e.g., silylation) may be necessary.

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Extract the mass spectrum for this peak.

-

Identify the molecular ion peak ([M]⁺) and major fragment ions.

-

Compare the experimental spectrum with predicted fragmentation patterns or library spectra if available.

Metabolic Pathway Visualization

This compound is an intermediate in the metabolism of histidine. Specifically, it is formed from 1-methylhistamine and is further metabolized to methylimidazoleacetic acid.[4]

Caption: Metabolic pathway of this compound.

The following workflow outlines the general steps for the analysis of this compound in a biological sample.

Caption: General workflow for metabolite analysis.

References

An In-depth Technical Guide to 1-Methylimidazole-4-acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Methylimidazole-4-acetaldehyde, a key intermediate in the metabolic pathway of histamine. This document details its molecular characteristics, its role in biological systems, and relevant experimental methodologies. Particular emphasis is placed on its enzymatic formation and subsequent conversion, providing a foundational understanding for researchers in pharmacology, toxicology, and drug development.

Core Molecular and Physical Properties

This compound is a heterocyclic aldehyde that plays a significant role as a human and mouse metabolite.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O | [1] |

| Molecular Weight | 124.14 g/mol | [1] |

| IUPAC Name | 2-(1-methyl-1H-imidazol-4-yl)acetaldehyde | [1] |

| CAS Number | 19639-03-3 | [1] |

| Physical Description | Solid | [1] |

| logP | -0.067 | [1] |

Biological Significance and Metabolic Pathways

This compound is a crucial intermediate in the metabolism of histamine, a biogenic amine with diverse physiological functions. Specifically, it is a product of the oxidative deamination of 1-methylhistamine. This conversion is catalyzed by diamine oxidase (DAO) or monoamine oxidase B (MAO-B).[2][3] Subsequently, this compound is further metabolized to 1-methylimidazole-4-acetic acid by the enzyme aldehyde dehydrogenase (ALDH), a reaction requiring NAD+ as a cofactor.[2] This final product is more hydrophilic and can be readily excreted in the urine.[2]

The metabolic pathway of histamine is of significant interest in clinical research, particularly in the context of allergic reactions, inflammatory processes, and neurological functions. The enzymes involved in this pathway are key targets for various therapeutic agents.

Histamine Metabolism Pathway

The following diagram illustrates the primary pathways of histamine metabolism, highlighting the position of this compound.

Caption: Metabolic pathways of histamine, detailing the formation and degradation of this compound.

Experimental Protocols

General Protocol for Aldehyde Dehydrogenase (ALDH) Activity Assay

This protocol is a generalized method for measuring ALDH activity, which can be adapted to use this compound as a substrate. The principle of the assay is to measure the production of NADH, which is proportional to the ALDH activity.

Materials:

-

Purified ALDH enzyme or cell/tissue lysate containing ALDH

-

This compound (substrate)

-

NAD+ (cofactor)

-

Assay Buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0)

-

Microplate reader capable of measuring absorbance at 340 nm

-

96-well UV-transparent microplates

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer). The final concentration in the assay will need to be optimized.

-

Prepare a stock solution of NAD+ in the assay buffer.

-

Prepare the ALDH enzyme solution or cell/tissue lysate in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

Assay Buffer

-

NAD+ solution

-

ALDH enzyme solution or lysate

-

-

Include a blank control with no enzyme and a negative control with no substrate.

-

-

Initiate Reaction:

-

To start the reaction, add the this compound solution to each well.

-

-

Measurement:

-

Immediately place the microplate in the plate reader and measure the absorbance at 340 nm.

-

Continue to take readings at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5-10 minutes) to determine the initial reaction velocity.

-

-

Data Analysis:

-

Calculate the rate of NADH production by determining the change in absorbance over time (ΔA340/min).

-

Use the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of enzyme activity (µmol/min).

-

General Protocol for HPLC Analysis of Imidazole Aldehydes

This protocol outlines a general approach for the analysis of imidazole aldehydes like this compound using High-Performance Liquid Chromatography (HPLC). This method is often used for the quantification of aldehydes in biological samples.

Materials:

-

HPLC system with a UV or mass spectrometry (MS) detector

-

Reverse-phase C18 column

-

Mobile Phase A: e.g., 0.1% formic acid in water

-

Mobile Phase B: e.g., 0.1% formic acid in acetonitrile

-

This compound standard

-

Sample preparation reagents (e.g., perchloric acid for protein precipitation)

Procedure:

-

Sample Preparation:

-

For biological samples (e.g., urine, plasma), precipitate proteins by adding an equal volume of cold perchloric acid.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Filter the supernatant through a 0.22 µm filter before injection.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient elution is typically used. For example:

-

0-5 min: 95% A, 5% B

-

5-15 min: Linear gradient to 5% A, 95% B

-

15-20 min: Hold at 5% A, 95% B

-

20-25 min: Return to initial conditions (95% A, 5% B)

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: UV detection at an appropriate wavelength (e.g., 210-230 nm) or MS detection for higher specificity and sensitivity.

-

-

Standard Curve:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Inject the standards into the HPLC system to generate a standard curve of peak area versus concentration.

-

-

Quantification:

-

Inject the prepared samples.

-

Identify the peak corresponding to this compound based on the retention time of the standard.

-

Quantify the amount of the analyte in the sample by comparing its peak area to the standard curve.

-

Experimental Workflow for ALDH Assay

The following diagram outlines the logical workflow for the Aldehyde Dehydrogenase (ALDH) activity assay described above.

Caption: Workflow for determining Aldehyde Dehydrogenase (ALDH) activity using a spectrophotometric assay.

Conclusion

This compound is a pivotal metabolite in the degradation pathway of histamine. Understanding its formation, subsequent metabolism, and the enzymes involved is essential for research into histamine-related physiological and pathological processes. The experimental protocols provided in this guide offer a starting point for the quantitative analysis of this compound and the enzymes that interact with it. Further research to elucidate specific synthesis protocols and to develop more targeted analytical methods will be invaluable to the scientific community.

References

An In-depth Technical Guide to 1-Methylimidazole-4-acetaldehyde: From Discovery to Modern Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methylimidazole-4-acetaldehyde is a crucial intermediate in the metabolic pathway of histidine. As a product of 1-methylhistamine degradation, its study provides valuable insights into cellular signaling and potential therapeutic targets. This technical guide offers a comprehensive overview of the discovery, history, and key characteristics of this compound. It details its biosynthetic pathway, provides extrapolated experimental protocols for its synthesis and analysis based on related compounds, and presents its known physicochemical properties in a structured format for easy reference. This document is intended to be a foundational resource for researchers and professionals in drug development and related scientific fields.

Discovery and History

The discovery of this compound is intrinsically linked to the broader history of research into histamine and its metabolic pathways. While a singular definitive publication marking its initial isolation is not readily apparent in historical literature, its identification emerged from the systematic study of histidine metabolism throughout the 20th century.

Histamine was first synthesized in 1907, and its physiological effects were described in 1910.[1] Subsequent research focused on understanding how this potent biogenic amine was synthesized, stored, released, and metabolized in the body.[1][2] Early studies on histidine metabolism, the precursor to histamine, began as early as 1896 with the isolation of histidine itself.[3]

The primary pathways of histamine metabolism were elucidated over several decades, identifying two main routes: oxidative deamination by diamine oxidase (DAO) and methylation by histamine-N-methyltransferase (HNMT).[2] The latter pathway, involving HNMT, leads to the formation of 1-methylhistamine (also known as tele-methylhistamine). The subsequent action of monoamine oxidase (MAO) on 1-methylhistamine results in the formation of this compound.[4] This aldehyde is then rapidly converted to 1-methylimidazole-4-acetic acid by the enzyme aldehyde dehydrogenase (ALDH).

Therefore, the "discovery" of this compound was not a singular event but rather a consequential finding within the broader narrative of unraveling the intricacies of histamine and histidine metabolism. Its existence as a transient intermediate was inferred and later confirmed through metabolic studies.

Physicochemical Properties

A summary of the known and computed physicochemical properties of this compound is presented in Table 1. This data is crucial for designing experimental protocols, including synthesis, purification, and analytical method development.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O | [5] |

| Molecular Weight | 124.14 g/mol | [5] |

| CAS Number | 19639-03-3 | [5][6] |

| IUPAC Name | 2-(1-methyl-1H-imidazol-4-yl)acetaldehyde | [5] |

| Physical Description | Solid | [5] |

| logP (experimental) | -0.067 | [5] |

| XLogP3-AA (computed) | -0.6 | [5] |

| Boiling Point (computed) | 311 °C | [6] |

| Flash Point (computed) | 141.9 °C | [6] |

| Density (computed) | 1.1 g/cm³ | [6] |

| Refractive Index (computed) | 1.541 | [6] |

| Vapor Pressure (computed) | 0.000581 mmHg at 25°C | [6] |

| pKa (Strongest Basic) | 6.28 | [7] |

Biological Significance and Signaling Pathway

This compound is a key intermediate in the major metabolic pathway of histamine in many tissues. Its formation and subsequent conversion are essential for the inactivation of 1-methylhistamine, a biologically active metabolite of histamine.

The metabolic cascade begins with the methylation of histamine by histamine-N-methyltransferase (HNMT), a widely distributed enzyme. The resulting 1-methylhistamine is a weak H4-receptor agonist and its physiological roles are still under investigation. Subsequently, 1-methylhistamine is oxidatively deaminated by monoamine oxidase (MAO), particularly MAO-B, to yield this compound. This aldehyde is a transient and reactive species that is quickly oxidized by aldehyde dehydrogenase (ALDH) to the stable and inactive metabolite, 1-methylimidazole-4-acetic acid, which is then excreted in the urine.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not extensively reported in the literature, likely due to its nature as a transient metabolite. However, based on the synthesis of related imidazole compounds and the analysis of similar aldehydes and methylimidazoles, the following protocols can be proposed.

Synthesis of this compound (Proposed)

The synthesis of this compound can be envisioned as a two-step process starting from the commercially available imidazole-4-carbaldehyde.

Step 1: Methylation of Imidazole-4-carbaldehyde

This step is based on established methods for the N-methylation of imidazoles.[8]

-

Materials: Imidazole-4-carbaldehyde, sodium hydride (NaH) or a similar strong base, methyl iodide (CH₃I) or dimethyl sulfate, and an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Procedure:

-

Dissolve imidazole-4-carbaldehyde in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath and slowly add a molar equivalent of the strong base to deprotonate the imidazole nitrogen.

-

After stirring for a period to ensure complete deprotonation, add a molar equivalent of the methylating agent dropwise.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Quench the reaction carefully with water and extract the product with a suitable organic solvent.

-

Dry the organic layer, evaporate the solvent, and purify the resulting 1-methylimidazole-4-carbaldehyde by column chromatography.

-

Step 2: Homologation to this compound

This can be achieved via a Wittig-type reaction followed by hydrolysis.

-

Materials: 1-methylimidazole-4-carbaldehyde, (methoxymethyl)triphenylphosphonium chloride, a strong base like n-butyllithium, and an anhydrous solvent like THF.

-

Procedure:

-

Prepare the Wittig reagent by reacting (methoxymethyl)triphenylphosphonium chloride with a strong base in anhydrous THF.

-

Add the 1-methylimidazole-4-carbaldehyde to the ylide solution and stir until the reaction is complete (monitored by TLC).

-

Work up the reaction to isolate the resulting enol ether.

-

Hydrolyze the enol ether with a mild acid to yield this compound.

-

Purify the final product by column chromatography.

-

Analytical Methods for Quantification (Proposed)

Given its polar nature and low molecular weight, High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the most suitable technique for the quantification of this compound in biological matrices. The following proposed method is adapted from established protocols for the analysis of 4-methylimidazole.[9][10]

-

Sample Preparation (from biological fluids):

-

For plasma or urine samples, perform a protein precipitation step by adding a threefold volume of cold acetonitrile, followed by vortexing and centrifugation.

-

The supernatant can be further cleaned up and concentrated using solid-phase extraction (SPE) with a mixed-mode cation exchange cartridge.

-

Elute the analyte from the SPE cartridge and evaporate the solvent under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection.

-

-

HPLC-MS/MS Conditions:

-

Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for retaining this polar analyte.

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate) would be appropriate.

-

Ionization: Electrospray ionization (ESI) in positive mode is expected to be effective.

-

Detection: Tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode will provide the necessary selectivity and sensitivity. Precursor and product ion pairs would need to be optimized by infusing a standard solution of the analyte.

-

Conclusion

This compound, while not as extensively studied as its parent compound histamine, holds a significant position as a key intermediate in histidine metabolism. Its transient nature has made direct investigation challenging, yet an understanding of its properties and biological context is crucial for a complete picture of histamine's physiological and pathological roles. This guide has synthesized the available information on its history, properties, and metabolic pathway. Furthermore, it provides reasoned, extrapolated protocols for its synthesis and analysis, offering a valuable starting point for researchers and drug development professionals seeking to explore this important metabolite further. Future research focusing on the direct detection and quantification of this compound in biological systems will undoubtedly shed more light on its precise roles in health and disease.

References

- 1. naturdao.com [naturdao.com]

- 2. Histamine - Metabolite of the month - biocrates life sciences gmbh [biocrates.com]

- 3. Histidine Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hmdb.ca [hmdb.ca]

- 5. Methylimidazole acetaldehyde | C6H8N2O | CID 193545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. Showing Compound Methylimidazole acetaldehyde (FDB023327) - FooDB [foodb.ca]

- 8. 1-Methylimidazole synthesis - chemicalbook [chemicalbook.com]

- 9. lcms.cz [lcms.cz]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to 1-Methylimidazole-4-acetaldehyde and its Structural Analogues for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-methylimidazole-4-acetaldehyde and its structural analogues, focusing on their synthesis, biological activities, and potential as therapeutic agents. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the exploration of imidazole-based compounds for various therapeutic applications.

Introduction to this compound

This compound is a heterocyclic organic compound that belongs to the n-substituted imidazole class.[1][2] It is a known human and mouse metabolite, playing a role in histidine metabolism.[3] The core structure, a 1-methylimidazole ring, is a prevalent scaffold in numerous biologically active molecules and approved drugs, highlighting its significance in medicinal chemistry.[4] The unique electronic properties and ability of the imidazole ring to participate in hydrogen bonding and coordination chemistry allow it to interact with a wide array of biological targets.[5][6]

Synthesis of 1-Methylimidazole Analogues

The synthesis of substituted imidazoles can be achieved through various established methods. These methods can be adapted to generate a library of this compound analogues with modifications at the acetaldehyde moiety or other positions of the imidazole ring.

General Synthetic Strategies

Several key synthetic routes for the imidazole core have been reported:

-

Debus-Radziszewski Imidazole Synthesis: This multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine to form substituted imidazoles.[7][8]

-

van Leusen Imidazole Synthesis: This method utilizes tosylmethyl isocyanide (TosMIC) and an aldimine in a base-induced cycloaddition reaction to produce 1,4,5-trisubstituted imidazoles.[9]

-

Microwave-Assisted Synthesis: Microwave irradiation has been effectively employed to accelerate the synthesis of polysubstituted imidazoles, often leading to higher yields in shorter reaction times.[10]

Experimental Protocol: Representative One-Pot Synthesis of Trisubstituted Imidazoles

This protocol describes a general method for the synthesis of 2,4,5-trisubstituted imidazoles, which can be adapted for the synthesis of analogues of this compound.

Materials:

-

Benzil (or other 1,2-dicarbonyl compound)

-

Aromatic aldehyde

-

Ammonium acetate

-

Glacial acetic acid

Procedure:

-

A mixture of benzil (1 mmol), an aromatic aldehyde (1 mmol), and ammonium acetate (2 mmol) in glacial acetic acid (5 mL) is prepared.

-

The reaction mixture is refluxed for 1-2 hours and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature and poured into ice-cold water.

-

The solid product that precipitates is collected by filtration, washed with water, and dried.

-

The crude product is then recrystallized from an appropriate solvent (e.g., ethanol) to yield the pure trisubstituted imidazole.

Characterization: The structure of the synthesized compound can be confirmed using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities of 1-Methylimidazole Analogues

Structural analogues of 1-methylimidazole have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development in various therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the potent anticancer effects of imidazole derivatives. These compounds have been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and glioblastoma.[11] The anticancer mechanisms are often linked to the induction of apoptosis and cell cycle arrest.[6]

Quantitative Data on Anticancer Activity of Imidazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 4 | PPC-1 (Prostate) | 4.1 ± 1.0 | [11] |

| Compound 9 | PPC-1 (Prostate) | 10.3 ± 2.1 | [11] |

| Compound 14 | PPC-1 (Prostate) | 4.1 ± 1.0 | [11] |

| Compound 14 | U-87 (Glioblastoma) | 3.1 ± 0.1 | [11] |

| Compound 22 | PPC-1 (Prostate) | 7.9 ± 0.8 | [11] |

| Compound 22 | U-87 (Glioblastoma) | 47.2 ± 5.3 | [11] |

| CIP | MDA-MB-231 (Breast) | Not specified | [5] |

Antimicrobial Activity

Imidazole-containing compounds are well-known for their antimicrobial properties. Azole antifungals, for instance, are a major class of drugs used to treat fungal infections.[12] Analogues of 1-methylimidazole have also been shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria.[8] The mechanism of action can involve the disruption of cell wall synthesis or inhibition of protein synthesis.[8]

Quantitative Data on Antimicrobial Activity of Imidazole Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| HL1 | S. aureus | 250 | [8] |

| HL1 | E. coli | 500 | [8] |

| HL2 | S. aureus | 125 | [8] |

| HL2 | E. coli | 250 | [8] |

Neuroprotective Activity

Recent research has explored the neuroprotective potential of imidazole derivatives. Certain analogues have shown promise in models of neurodegenerative diseases like Alzheimer's disease by protecting against oxidative stress and proteotoxicity.[13] The activation of the Heat Shock Transcription Factor (HSF-1) has been identified as a potential mechanism for these protective effects.[13]

Signaling Pathways Modulated by Imidazole Analogues

The diverse biological activities of 1-methylimidazole analogues stem from their ability to modulate various intracellular signaling pathways. Understanding these pathways is crucial for target identification and mechanism-of-action studies in drug development.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5][14] Several trisubstituted imidazole derivatives have been identified as potent inhibitors of this pathway, leading to the induction of apoptosis in cancer cells.[5] The inhibition of key kinases in this pathway, such as Akt and mTOR, represents a promising strategy for cancer therapy.[5][15]

PI3K/Akt/mTOR signaling pathway and points of inhibition by imidazole analogues.

MAPK Signaling Pathway